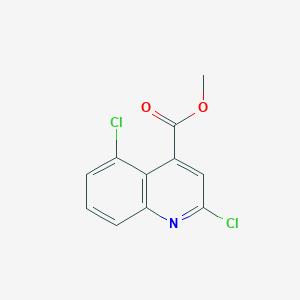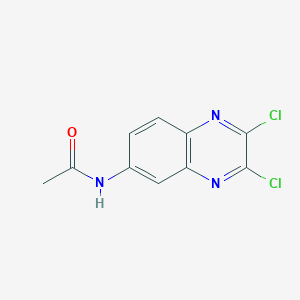
N-(2,3-dichloroquinoxalin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichloroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C10H7Cl2N3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichloroquinoxalin-6-yl)acetamide typically involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dichloroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-(2,3-dichloroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits the activity of key enzymes involved in cell wall synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it disrupts the normal functioning of microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of N-(2,3-dichloroquinoxalin-6-yl)acetamide, known for its diverse biological activities.
2,3-dichloroquinoxaline: A closely related compound with similar chemical properties.
N-(2-chloroquinoxalin-6-yl)acetamide: Another derivative with one less chlorine atom
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a precursor for synthesizing various biologically active compounds .
Propiedades
Número CAS |
112928-26-4 |
|---|---|
Fórmula molecular |
C10H7Cl2N3O |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
N-(2,3-dichloroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-5(16)13-6-2-3-7-8(4-6)15-10(12)9(11)14-7/h2-4H,1H3,(H,13,16) |
Clave InChI |
HZGYFDMMCVCTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


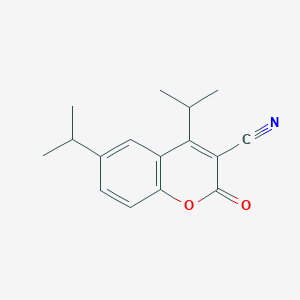

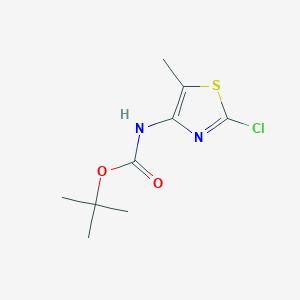
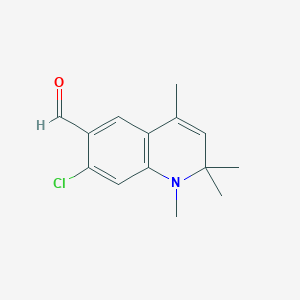


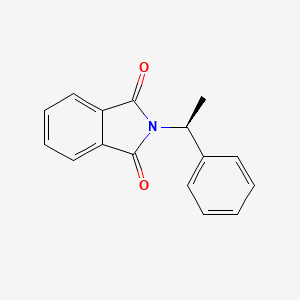
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)



